molecular formula C7H15NO2 B2841056 [3-(Methoxymethyl)pyrrolidin-3-yl]methanol CAS No. 1565355-98-7

[3-(Methoxymethyl)pyrrolidin-3-yl]methanol

Cat. No.: B2841056
CAS No.: 1565355-98-7
M. Wt: 145.202
InChI Key: PHOYKIABUKOWQG-UHFFFAOYSA-N
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Description

[3-(Methoxymethyl)pyrrolidin-3-yl]methanol is a pyrrolidine derivative featuring two substituents at the 3-position of the ring: a methoxymethyl group (–CH2OCH3) and a hydroxymethyl group (–CH2OH). This dual functionality confers unique physicochemical properties, balancing hydrophilic (via the hydroxyl group) and lipophilic (via the methoxy group) characteristics.

Key Properties (Hypothetical, Based on Structural Analogy):

  • Molecular Formula: C7H15NO3
  • Molecular Weight: 161.20 g/mol
  • Reactivity: The hydroxymethyl group can participate in esterification or oxidation reactions, while the methoxymethyl group enhances stability against hydrolysis.

Properties

IUPAC Name

[3-(methoxymethyl)pyrrolidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-10-6-7(5-9)2-3-8-4-7/h8-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOYKIABUKOWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCNC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565355-98-7
Record name [3-(methoxymethyl)pyrrolidin-3-yl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Methoxymethyl)pyrrolidin-3-yl]methanol typically involves the functionalization of a preformed pyrrolidine ring. One common method includes the reaction of pyrrolidine with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group at the 3-position . The hydroxymethyl group can be introduced through subsequent reduction reactions.

Industrial Production Methods

Industrial production methods for [3-(Methoxymethyl)pyrrolidin-3-yl]methanol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[3-(Methoxymethyl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The methoxymethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: [3-(Methoxymethyl)pyrrolidin-3-yl]carboxylic acid.

    Reduction: [3-(Methyl)pyrrolidin-3-yl]methanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

[3-(Methoxymethyl)pyrrolidin-3-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(Methoxymethyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key analogues of [3-(Methoxymethyl)pyrrolidin-3-yl]methanol, highlighting structural differences and functional implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Profile Reactivity Features Applications
[3-(Methoxymethyl)pyrrolidin-3-yl]methanol C7H15NO3 161.20 Methoxymethyl, Hydroxymethyl Polar organic solvents Stable ether, reactive alcohol Pharmaceutical intermediate
[3-(hydroxymethyl)pyrrolidin-3-yl]methanol C6H13NO2 131.17 Dihydroxymethyl High in polar solvents/water High reactivity for oxidation Drug synthesis
(1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)methanol C13H19NO2 221.3 Benzyl, Dihydroxymethyl Moderate in organics Hydrogenolysis susceptible Antimicrobial agents
[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol C12H16FNO2 225.26 Aryl, Fluorine, Methoxy Lipophilic solvents Aromatic interactions Pharma/agrochemicals
[3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol diHCl C10H16Cl2N2O 251.15 Pyridyl, Hydroxymethyl Water (as salt) Salt enhances solubility Drug development

Comparative Analysis

Solubility and Reactivity
  • Hydrophilicity: The diol derivative ([3-(hydroxymethyl)pyrrolidin-3-yl]methanol) exhibits higher water solubility due to its two hydroxyl groups, whereas the methoxymethyl analogue is more lipophilic .
  • Stability: The methoxymethyl group in the target compound reduces susceptibility to oxidation compared to diol derivatives, making it preferable for formulations requiring prolonged shelf life .
  • Aryl-Substituted Derivatives: Compounds like [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol are highly lipophilic, enabling membrane penetration in drug delivery but limiting aqueous solubility .

Biological Activity

[3-(Methoxymethyl)pyrrolidin-3-yl]methanol, a compound with the molecular formula C7_7H15_{15}NO2_2, is gaining attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The structure of [3-(Methoxymethyl)pyrrolidin-3-yl]methanol features a pyrrolidine ring substituted with a methoxymethyl group. This configuration is crucial for its biological activity and interaction with various biological targets.

Research indicates that compounds containing a pyrrolidine structure often exhibit diverse biological activities. The mechanism of action for [3-(Methoxymethyl)pyrrolidin-3-yl]methanol may involve:

  • Interaction with Receptors : Pyrrolidine derivatives are known to interact with neurotransmitter receptors, which can influence central nervous system (CNS) functions.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes or cancer.
  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial and fungal strains, suggesting a potential for antimicrobial applications.

Antimicrobial Activity

Studies have shown that pyrrolidine derivatives exhibit significant antibacterial and antifungal properties. For instance, a related compound demonstrated effective inhibition against Staphylococcus aureus and Candida albicans .

CompoundTarget OrganismsActivity
[3-(Methoxymethyl)pyrrolidin-3-yl]methanolS. aureus, C. albicansAntimicrobial
Related Pyrrolidine DerivativeE. coli, Aspergillus sp.Antifungal

Antitumor Activity

Research has indicated that pyrrolidine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cell lines. A study reported that similar compounds showed cytotoxic effects on MCF7 (breast cancer) and K562 (leukemia) cell lines .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrrolidine derivatives, including [3-(Methoxymethyl)pyrrolidin-3-yl]methanol, against common pathogens. The results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Anticancer Properties : In vitro studies have demonstrated that [3-(Methoxymethyl)pyrrolidin-3-yl]methanol can inhibit the proliferation of cancer cells through apoptosis pathways, making it a candidate for further development in cancer therapeutics .

Pharmacokinetics

Understanding the pharmacokinetics of [3-(Methoxymethyl)pyrrolidin-3-yl]methanol is essential for assessing its therapeutic potential:

  • Absorption : The compound is expected to be well absorbed due to its moderate lipophilicity.
  • Distribution : Its ability to cross the blood-brain barrier may allow for CNS-targeted therapies.
  • Metabolism : Potential metabolic pathways include cytochrome P450-mediated oxidation, which could impact its bioavailability and efficacy.

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